

# Application of Piroctone Olamine in Niosomal Gel Formulations for Enhanced Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Piroctone Olamine |           |
| Cat. No.:            | B147396           | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Piroctone Olamine is a well-established antifungal agent commonly used in the treatment of fungal infections, particularly dandruff and seborrheic dermatitis. Its efficacy is attributed to its ability to disrupt the fungal cell membrane and inhibit mitochondrial energy metabolism. However, its therapeutic potential can be further enhanced by advanced drug delivery systems. Niosomal gel formulations offer a promising approach to improve the topical delivery of Piroctone Olamine. Niosomes, which are non-ionic surfactant-based vesicles, can encapsulate both hydrophilic and lipophilic drugs, thereby increasing their stability, penetration into the skin, and providing a sustained release profile. This document provides detailed application notes and experimental protocols for the formulation and evaluation of Piroctone Olamine-loaded niosomal gels.

## **Data Presentation**

The following tables summarize key quantitative data from studies on niosomal gel formulations. While data specific to **Piroctone Olamine** is prioritized, comparative data from other active pharmaceutical ingredients (APIs) in similar formulations are also included to provide a broader context for formulation development and optimization.

Table 1: Formulation and Characterization of Piroctone Olamine Loaded Niosomes



| Formulation<br>Code | Surfactant<br>(Span 60)<br>Concentrati<br>on | Cholesterol<br>Concentrati<br>on | Entrapment<br>Efficiency<br>(%) | Particle<br>Size (nm) | Polydispers<br>ity Index<br>(PDI) |
|---------------------|----------------------------------------------|----------------------------------|---------------------------------|-----------------------|-----------------------------------|
| PO-Nio-1            | 1                                            | 1                                | 80.67 ± 1.89                    | -                     | -                                 |
| PO-Nio-2            | 1.5                                          | 1                                | -                               | -                     | -                                 |
| PO-Nio-3            | 2                                            | 1                                | -                               | -                     | -                                 |

Data adapted from a study on Piroctone Olamine niosomal topical drug delivery.[1]

Table 2: In Vitro Drug Release from Piroctone Olamine Niosomal Gel

| Formulation                       | Cumulative Drug Release<br>(%) after 8 hours | Release Kinetics Model |
|-----------------------------------|----------------------------------------------|------------------------|
| Piroctone Olamine Niosomal<br>Gel | Slower release compared to niosomes alone    | Higuchi model          |
| Piroctone Olamine Niosomes        | Faster release                               | -                      |

Qualitative and kinetic data adapted from a study on **Piroctone Olamine** niosomal gels.[1]

Table 3: Comparative Data of Other APIs in Niosomal Gel Formulations

| API                                 | Surfactant:Ch<br>olesterol Ratio | Entrapment<br>Efficiency (%) | Vesicle Size<br>(nm) | In Vitro Drug<br>Release (%)<br>after 24h |
|-------------------------------------|----------------------------------|------------------------------|----------------------|-------------------------------------------|
| Tolmetin Sodium                     | 1:2.1 (Span 60)                  | -                            | -                    | 93.19 ± 0.45                              |
| Aspirin                             | -                                | 80.8                         | -                    | 45.5 (at 3h)                              |
| Vancomycin                          | -                                | 78.85                        | -                    | -                                         |
| Tenofovir<br>Disoproxil<br>Fumarate | 1:1 (Span 60)                    | High                         | 2950 - 10910         | 99.09                                     |



This table presents comparative data from various studies on niosomal formulations to guide researchers.[2][3][4][5]

## **Experimental Protocols**

This section provides detailed methodologies for the preparation and characterization of **Piroctone Olamine**-loaded niosomal gels.

## Protocol 1: Preparation of Piroctone Olamine Loaded Niosomes by Ether Injection Method

Objective: To prepare **Piroctone Olamine** loaded niosomes using the ether injection technique.

### Materials:

- Piroctone Olamine
- Non-ionic surfactant (e.g., Span 60)
- Cholesterol
- Diethyl ether
- Ethanol
- Phosphate Buffered Saline (PBS), pH 7.4
- · Magnetic stirrer with heating plate
- Syringe with a 14-gauge needle
- Beaker

### Procedure:

 Accurately weigh the required amounts of Span 60 and cholesterol in a specific molar ratio (e.g., 1:1).[1]



- Dissolve the weighed Span 60 and cholesterol in 6 mL of diethyl ether.
- Dissolve the accurately weighed Piroctone Olamine in ethanol and mix it with the surfactant-cholesterol solution.
- Take this organic solution into a syringe.
- In a separate beaker, heat the aqueous phase (PBS pH 7.4) to a temperature above 60°C under constant stirring on a magnetic stirrer.
- Slowly inject the organic solution through the 14-gauge needle into the preheated aqueous phase at a rate of 1 mL/min.[2]
- Continue stirring until all the diethyl ether has evaporated, leading to the formation of a milky niosomal suspension.
- The resulting niosomal suspension is then left to cool and stored for further evaluation.

# Protocol 2: Preparation of Piroctone Olamine Loaded Niosomes by Thin Film Hydration Method

Objective: To prepare **Piroctone Olamine** loaded niosomes using the thin film hydration technique.

#### Materials:

- Piroctone Olamine
- Non-ionic surfactant (e.g., Span 60)
- Cholesterol
- Organic solvent (e.g., Chloroform, Methanol)
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator



- Round bottom flask
- Water bath

#### Procedure:

- Dissolve accurately weighed amounts of Span 60 and cholesterol in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round bottom flask.[7]
- The organic solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45-60°C) and rotation speed (e.g., 100-125 rpm).[3][7] This will form a thin, dry film of the surfactant and cholesterol on the inner wall of the flask.
- Hydrate the prepared thin film by adding the aqueous phase (PBS pH 7.4) containing the dissolved Piroctone Olamine.
- The flask is then rotated in a water bath at a temperature above the gel-liquid transition temperature of the surfactant (e.g., 60°C) for a specified time (e.g., 1 hour) to ensure complete hydration and formation of niosomes.[8]
- The resulting niosomal suspension is sonicated to reduce the vesicle size and achieve a more uniform size distribution.

# Protocol 3: Formulation of Piroctone Olamine Niosomal Gel

Objective: To incorporate the prepared **Piroctone Olamine** loaded niosomes into a gel base.

### Materials:

- Piroctone Olamine loaded niosomal suspension
- Gelling agent (e.g., Carbopol 934)
- Triethanolamine
- Distilled water



- Beaker
- Mechanical stirrer

#### Procedure:

- Accurately weigh the required amount of Carbopol 934 (e.g., 1% w/v) and disperse it in a sufficient quantity of distilled water with continuous stirring.
- Allow the dispersion to hydrate overnight to ensure complete swelling of the polymer.
- Slowly add the prepared Piroctone Olamine niosomal suspension to the hydrated Carbopol
  934 dispersion with gentle stirring.
- Neutralize the dispersion by adding triethanolamine dropwise to adjust the pH to a range suitable for topical application (typically pH 6.8-7.4) and to form a transparent gel.[4]
- Continue stirring until a homogenous niosomal gel is formed.

## **Protocol 4: Determination of Entrapment Efficiency**

Objective: To determine the percentage of **Piroctone Olamine** successfully encapsulated within the niosomes.

### Materials:

- Piroctone Olamine loaded niosomal suspension
- Centrifuge
- UV-Vis Spectrophotometer
- Phosphate Buffered Saline (PBS), pH 7.4

#### Procedure:

 Take a known volume of the niosomal suspension and centrifuge it at a high speed (e.g., 17,000 rpm) for a specified duration (e.g., 45 minutes) to separate the unentrapped drug from the niosomes.[2]



- Carefully collect the supernatant which contains the unentrapped **Piroctone Olamine**.
- Measure the concentration of Piroctone Olamine in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
- Calculate the entrapment efficiency (EE%) using the following formula:

EE (%) = [(Total amount of drug added - Amount of unentrapped drug) / Total amount of drug added]  $\times$  100

## **Protocol 5: In Vitro Drug Release Study**

Objective: To evaluate the release profile of **Piroctone Olamine** from the niosomal gel formulation.

### Materials:

- Franz diffusion cell
- Synthetic membrane (e.g., cellulose acetate) or animal skin (e.g., rat abdominal skin)
- Phosphate Buffered Saline (PBS), pH 7.4
- Magnetic stirrer
- UV-Vis Spectrophotometer
- Piroctone Olamine niosomal gel

### Procedure:

- Set up the Franz diffusion cell with the receptor chamber filled with PBS (pH 7.4), maintained at  $37 \pm 0.5$ °C, and stirred continuously.[9]
- Mount the synthetic membrane or animal skin between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
- Accurately weigh and apply a specific amount of the Piroctone Olamine niosomal gel onto the surface of the membrane in the donor compartment.



- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the sample from the receptor compartment and immediately replace it with an equal volume of fresh PBS to maintain sink conditions.[4]
- Analyze the withdrawn samples for Piroctone Olamine content using a UV-Vis spectrophotometer.
- Plot the cumulative amount of drug released per unit area versus time to determine the release profile.

## **Mandatory Visualization**









Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Formulation And Development Of Piroctone Olamineniosomal Topical Drug Delivery [ijaresm.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. scribd.com [scribd.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Effects of Hydration Parameters and Co-Surfactants on Methylene Blue-Loaded Niosomes Prepared by the Thin Film Hydration Method PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Piroctone Olamine in Niosomal Gel Formulations for Enhanced Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147396#application-of-piroctone-olamine-inniosomal-gel-formulations-for-enhanced-delivery]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com